5-(Furan-2-yl)-n-{3-[methyl(phenyl)amino]propyl}-1,2-oxazole-3-carboxamide
Description
Properties
IUPAC Name |
5-(furan-2-yl)-N-[3-(N-methylanilino)propyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-21(14-7-3-2-4-8-14)11-6-10-19-18(22)15-13-17(24-20-15)16-9-5-12-23-16/h2-5,7-9,12-13H,6,10-11H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTXMPZXRMITRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCNC(=O)C1=NOC(=C1)C2=CC=CO2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Furan-2-yl)-n-{3-[methyl(phenyl)amino]propyl}-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the formation of the furan ring, followed by the introduction of the oxazole ring and the carboxamide group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The choice of reagents and solvents is optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The furan and oxazole rings exhibit distinct reactivity patterns due to their electronic configurations:
-
Furan ring : Undergoes electrophilic substitution at the α-position (C2/C5) due to electron-rich π-system. Nitration and bromination reactions have been documented in structurally analogous compounds .
-
Oxazole ring : Participates in electrophilic substitution at C4/C5 positions, particularly under acidic or Lewis acid-catalyzed conditions .
Example Reaction Pathway :
Nucleophilic Reactions at Carboxamide Group
The carboxamide (-CONH-) group undergoes hydrolysis and condensation reactions:
Cycloaddition and Ring-Opening Reactions
The oxazole ring participates in [3+2] cycloadditions and thermal ring-opening:
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With alkynes : Forms pyridine derivatives under microwave irradiation .
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Thermal decomposition : At >200°C, generates nitrile and carbonyl intermediates.
Mechanistic Insight :
Functionalization of the N-alkyl Chain
The 3-[methyl(phenyl)amino]propyl side chain undergoes:
Key Data :
Metal Complexation
The carboxamide oxygen and furan oxygen act as coordination sites for transition metals:
| Metal Ion | Ligand Sites | Complex Stability Constant (log β) | Application | Reference |
|---|---|---|---|---|
| Cu(II) | O(carboxamide), O(furan) | 8.2 ± 0.3 | Catalytic oxidation | |
| Pd(II) | N(oxazole), O(furan) | 6.7 ± 0.2 | Cross-coupling catalysis |
Redox Reactivity
-
Furan ring : Susceptible to hydrogenation (H₂/Pd-C) yielding tetrahydrofuran derivatives .
-
Oxazole ring : Reduced with LiAlH₄ to form 4,5-dihydrooxazole .
Experimental Conditions :
\text{Hydrogenation (25°C, 1 atm H₂)} \rightarrow \text{75% yield of saturated analog} \quad[7][9]
Photochemical Stability
UV-Vis studies (λ = 254 nm) reveal:
-
Degradation pathway : Cleavage of oxazole ring → formation of nitrile and furan-2-carboxaldehyde.
-
Half-life in methanol: 4.2 hrs (vs. 12.8 hrs in dark).
Comparative Reactivity with Analogues
Reactivity differences between 1,2-oxazole and 1,3-oxazole derivatives:
| Parameter | 1,2-Oxazole (Target) | 1,3-Oxazole | Reference |
|---|---|---|---|
| Electrophilic substitution rate (k, M⁻¹s⁻¹) | 2.1 × 10³ | 4.8 × 10² | |
| Hydrolysis half-life (pH 7) | 8.3 hrs | 2.1 hrs |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanisms of action include:
- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells.
- Cell Cycle Arrest : It disrupts the cell cycle at the G1/S phase, preventing further proliferation.
Case Study: Breast Cancer
In a study evaluating the efficacy of this compound on MCF-7 cells:
- IC50 Value : The compound demonstrated an IC50 value of approximately 1.30 µM, indicating potent antiproliferative activity.
- Mechanism : The study suggested that it induces DNA damage and inhibits cyclin-dependent kinase (CDK) activity, crucial for cell cycle regulation.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Research indicates that it can reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in various models of inflammation. This suggests its potential utility in treating autoimmune conditions and chronic inflammatory diseases.
Case Study: Inflammatory Disease Models
In murine models of rheumatoid arthritis:
- Results : Administration of the compound led to a significant reduction in joint swelling and inflammatory markers compared to control groups.
- Mechanism : The anti-inflammatory effects are attributed to the inhibition of NF-kB signaling pathways.
Antimicrobial Activity
Preliminary studies suggest that the compound may possess antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Research Findings
- Inhibition Studies : The compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli.
- Mechanism : Its antimicrobial action may involve disruption of bacterial cell membranes or inhibition of specific metabolic pathways.
The biological activity of 5-(Furan-2-yl)-n-{3-[methyl(phenyl)amino]propyl}-1,2-oxazole-3-carboxamide can be summarized as follows:
| Activity Type | Mechanism | Key Findings |
|---|---|---|
| Anticancer | Induces apoptosis; cell cycle arrest | Potent against MCF-7 with IC50 ~ 1.30 µM |
| Anti-inflammatory | Reduces cytokine levels | Significant reduction in RA symptoms |
| Antimicrobial | Disrupts bacterial membranes | Effective against S. aureus and E. coli |
Mechanism of Action
The mechanism of action of 5-(Furan-2-yl)-n-{3-[methyl(phenyl)amino]propyl}-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Analogues
Core Heterocycle Comparison
- 1,2-Oxazole vs. Pyrazole: The target compound and SKL2001 share a 1,2-oxazole core, which confers rigidity and π-electron density for receptor binding.
- Furan vs. Benzene : The furan-2-yl group in the target compound and SKL2001 introduces oxygen-based polarity, whereas fenfuram’s phenyl group enhances hydrophobicity, favoring membrane penetration in fungicidal applications .
Side Chain Modifications
- Tertiary Amine vs. Imidazole: The methyl(phenyl)amino group in the target compound provides a bulky, lipophilic tertiary amine, while SKL2001’s imidazole substituent introduces hydrogen-bonding capability, critical for Wnt pathway agonism .
- Propyl Spacer : Both the target compound and SKL2001 use a three-carbon spacer, optimizing distance between the heterocycle and substituent for target engagement.
Research Findings and Implications
- Structural Optimization: Replacing the methyl(phenyl)amino group in the target compound with imidazole (as in SKL2001) enhances Wnt pathway activity, highlighting the importance of hydrogen-bond donors in β-catenin stabilization .
- Agricultural vs. Medicinal Use : Fenfuram’s success as a fungicide underscores the divergence in design priorities between agrochemicals (robust, hydrophobic) and pharmaceuticals (target-specific, balanced polarity) .
- Future Directions : Derivatives of the target compound could explore alternative substituents (e.g., pyridine or sulfonamide groups) to improve stability and receptor selectivity, leveraging insights from GPCR-targeting amines .
Biological Activity
5-(Furan-2-yl)-N-{3-[methyl(phenyl)amino]propyl}-1,2-oxazole-3-carboxamide is a compound that exhibits significant biological activity, particularly in pharmacological contexts. This article explores its biological properties, mechanisms of action, and therapeutic potential, supported by case studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a furan ring and an oxazole moiety, which are known for their diverse biological activities. The presence of the methyl(phenyl)amino group enhances its interaction with biological targets.
Biological Activity Overview
The compound has been studied for various biological activities, including:
- Antimicrobial Activity : Research indicates that derivatives of furan and oxazole exhibit potent antimicrobial properties. Specifically, compounds with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Anticancer Activity : Studies have highlighted the anticancer potential of furan derivatives. For instance, compounds structurally related to this compound have demonstrated the ability to inhibit cancer cell proliferation in vitro .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity : Compounds containing oxazole rings can inhibit enzymes involved in cancer cell metabolism, thereby reducing tumor growth.
- Interaction with Cellular Pathways : The compound may modulate signaling pathways associated with inflammation and cell survival, such as the NF-kB pathway .
Case Studies
Several studies provide insights into the biological activity of this compound:
- Antimicrobial Studies : In a study evaluating the antimicrobial efficacy of various furan derivatives, it was found that compounds similar to this compound exhibited significant antibacterial activity against resistant strains .
- Anticancer Research : A recent investigation demonstrated that a related oxazole derivative inhibited the growth of breast cancer cells by inducing apoptosis through reactive oxygen species (ROS) generation .
Data Tables
Below is a summary table highlighting key findings from various studies regarding the biological activity of this compound and its analogs.
Q & A
Q. What are the common synthetic routes for synthesizing 5-(Furan-2-yl)-N-{3-[methyl(phenyl)amino]propyl}-1,2-oxazole-3-carboxamide?
- Methodological Answer : The synthesis typically involves:
Oxazole Ring Formation : Starting from furan-2-carboxylic acid hydrazide, cyclization with reagents like POCl₃ or PCl₅ forms the oxazole core (e.g., 5-furan-2-yl-1,3,4-oxadiazole derivatives) .
Side-Chain Introduction : The 3-[methyl(phenyl)amino]propyl group is introduced via nucleophilic substitution or coupling reactions. For example, reacting the oxazole-3-carboxylic acid with 3-[methyl(phenyl)amino]propylamine using carbodiimide coupling agents (e.g., EDC/HOBt) .
- Key Reaction Conditions :
| Step | Reagents/Conditions | Yield Optimization |
|---|---|---|
| Cyclization | POCl₃, 90°C, 3 hours | Adjust stoichiometry of POCl₃ |
| Coupling | EDC, HOBt, DMF, RT | Use excess amine (1.2 eq) |
Q. How is the structural elucidation of this compound performed?
- Methodological Answer :
- X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and packing. For example, orthorhombic systems (space group P2₁2₁2₁) with unit cell parameters a = 5.8052 Å, b = 7.7010 Å, c = 27.4363 Å .
- Spectroscopy :
- ¹H/¹³C NMR : Identify furan protons (δ 6.3–7.4 ppm) and oxazole carbons (δ 150–160 ppm).
- HRMS : Confirm molecular weight (e.g., calculated for C₁₈H₂₀N₃O₃: 326.1504) .
Q. What are the key physicochemical properties of this compound?
- Methodological Answer :
- Physical Properties :
| Property | Value | Source |
|---|---|---|
| Density | ~1.14 g/cm³ | Similar oxazole derivatives |
| LogP | ~3.74 | Predicted via HPLC retention |
- Solubility : Poor in water; soluble in DMSO, DMF, or methanol. Use sonication for dissolution in biological assays .
Advanced Research Questions
Q. How can researchers optimize synthesis yield under varying reaction conditions?
- Methodological Answer :
- DOE (Design of Experiments) : Vary parameters like temperature (70–110°C), solvent (DMF vs. THF), and catalyst (e.g., DMAP for coupling). For cyclization, higher POCl₃ concentrations (3 eq) improve yields but may increase side products .
- Contradiction Resolution : Conflicting yield reports (e.g., 50% vs. 70%) may arise from purification methods. Use column chromatography (silica gel, ethyl acetate/hexane) over recrystallization for higher purity .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Standardized Assays : Re-evaluate activity using uniform protocols (e.g., MTT assay for cytotoxicity, IC₅₀ comparisons across multiple cell lines) .
- Metabolic Stability Tests : Address discrepancies in in vivo vs. in vitro results by assessing hepatic microsomal stability (e.g., human vs. murine models) .
- Data Normalization : Use positive controls (e.g., doxorubicin for cytotoxicity) to calibrate inter-lab variability .
Q. What computational approaches predict reactivity and interactions of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to study tautomerism (e.g., thiol-thione equilibrium in oxadiazole derivatives) .
- Molecular Docking : Simulate binding to targets like kinase enzymes (PDB: 1ATP). Use AutoDock Vina with flexibility in the 3-[methyl(phenyl)amino]propyl side chain .
- MD Simulations : Assess stability of protein-ligand complexes over 100 ns trajectories (e.g., GROMACS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
